1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloro-3-(1-methylbenzimidazol-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O/c1-16-8-5-3-2-4-7(8)15-10(16)6-9(17)11(12,13)14/h2-5,9,17H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMYYVNIXGXCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol typically involves the reaction of 1-methyl-1H-benzimidazole with trichloroacetaldehyde in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Including recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with cellular membranes: Affecting membrane integrity and function.
Modulating signaling pathways: Influencing various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs share the propan-2-ol backbone but differ in substituents and heterocyclic moieties:
Physicochemical Properties
Key properties of selected analogs compared to the target compound:
Notes:
- The trichloromethyl group in the target compound enhances lipophilicity compared to Ornidazole’s nitroimidazole, which has higher polarity .
Biological Activity
1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol, with the molecular formula C11H11Cl3N2O, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound is synthesized through the reaction of 1-methyl-1H-benzimidazole with trichloroacetaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. Common solvents used include ethanol or methanol, and the reaction typically occurs at room temperature or slightly elevated temperatures. The resulting compound features a benzimidazole ring substituted with a trichloromethyl group and a hydroxyl group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Membrane Interaction : It can interact with cellular membranes, potentially affecting their integrity and function.
- Signaling Pathway Modulation : The compound may influence various signaling pathways within cells, leading to altered cellular responses .
Study on Antifungal Activity
A study investigated the antifungal properties of this compound against Candida species. The results demonstrated that the compound significantly reduced fungal growth at concentrations as low as 50 µg/mL. The study concluded that this compound could be a potential candidate for developing antifungal treatments .
Research on Bacterial Resistance
Another research effort focused on the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential use in overcoming bacterial resistance .
Q & A
Q. What are the optimal synthetic routes for 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol, and how can reaction conditions be standardized?
The compound can be synthesized via condensation reactions involving benzimidazole derivatives and trichloroacetone intermediates. A common approach involves Claisen-Schmidt condensation under alkaline conditions:
- Procedure : React 1-methyl-1H-benzimidazole-2-carbaldehyde with 1,1,1-trichloropropan-2-ol in ethanol/water (1:1 v/v) with 10% NaOH as a catalyst. Stir for 6–8 hours at room temperature, followed by crystallization from aqueous ethanol .
- Microwave-Assisted Synthesis : For faster kinetics, microwave irradiation (e.g., 100–150 W, 10–15 minutes) can replace traditional heating, improving yield (75–85%) and reducing side products .
Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?
X-ray crystallography is the gold standard for structural elucidation:
- Data Collection : Use a Rigaku R-AXIS RAPID-S diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Typical unit cell parameters: triclinic system (space group P1), with a ≈ 9.42–10.65 Å, b ≈ 11.52–12.58 Å, and c ≈ 11.69–12.58 Å .
- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically. For robust results, employ the Olex2 interface with SHELX .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography) for this compound?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects:
- Multi-Technique Validation : Cross-validate using IR (amide I/II bands), NMR (carbonyl signals at ~170–175 ppm), and mass spectrometry (molecular ion peak matching M). For crystallographic ambiguities, re-refine data with restraints on bond lengths/angles .
- Case Study : If NMR suggests a keto-enol tautomer while crystallography shows a single form, perform variable-temperature NMR or DFT calculations to model equilibrium states .
Q. What methodologies are recommended for evaluating the compound’s biological activity, such as TRPV1 antagonism or cytotoxicity?
- TRPV1 Functional Assay : Use HEK293 cells expressing human TRPV1 channels. Measure Ca influx inhibition (via Fura-2 AM fluorescence) after capsaicin challenge. IC values <10 nM indicate high potency .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HT-29, MDA-MB-231) using MTT assays. Normalize results to non-tumorigenic cells (e.g., spleen cells) to assess selectivity. EC values <1 μM suggest therapeutic potential .
Q. How can reaction conditions be optimized to mitigate by-products in multi-step syntheses?
- By-Product Analysis : Identify impurities via LC-MS or NMR (if fluorinated intermediates are used). Common issues include incomplete trichloroacetone coupling or benzimidazole ring oxidation.
- Optimization Strategies :
Key Methodological Recommendations
- Synthesis : Prioritize microwave-assisted methods for scalability and reduced reaction times .
- Characterization : Combine XRD with spectroscopic techniques to address tautomeric ambiguities .
- Biological Assays : Include positive controls (e.g., capsazepine for TRPV1) and validate cytotoxicity results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
